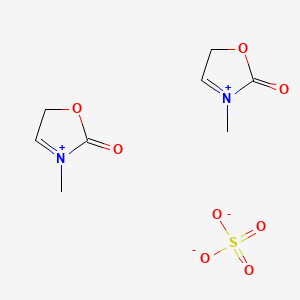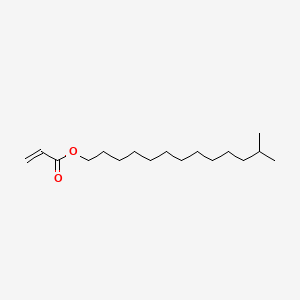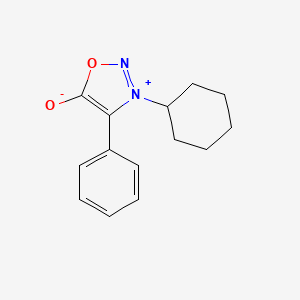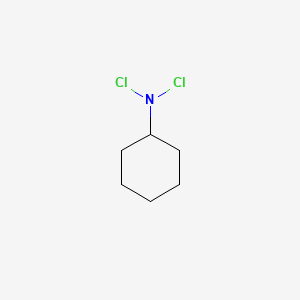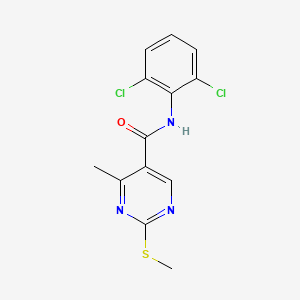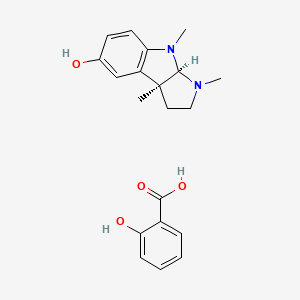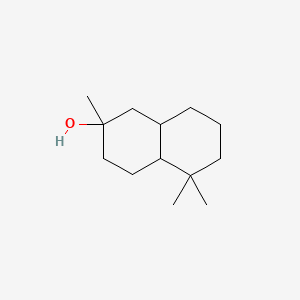
Decahydro-2,5,5-trimethyl-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2,5,5-trimethyl-2-naphthol: is an organic compound with the molecular formula C13H24O . It is a derivative of naphthol, characterized by the presence of three methyl groups and a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decahydro-2,5,5-trimethyl-2-naphthol can be synthesized through the catalytic hydrogenation of 2-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions. The process yields a mixture of cis- and trans-isomers, with the trans-isomer being more preferred in certain applications .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions: Decahydro-2,5,5-trimethyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Decahydro-2,5,5-trimethyl-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism of action of decahydro-2,5,5-trimethyl-2-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Decahydro-2-naphthol: A similar compound with a fully hydrogenated naphthalene ring but without the additional methyl groups.
2,5,5-Trimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthol: Another derivative with a similar structure but different hydrogenation pattern.
Uniqueness: Decahydro-2,5,5-trimethyl-2-naphthol is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These structural differences make it distinct in terms of its applications and potential biological activities.
Propiedades
Número CAS |
41199-20-6 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h10-11,14H,4-9H2,1-3H3 |
Clave InChI |
ZQNQUNNLSOTEJY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2C1CCC(C2)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


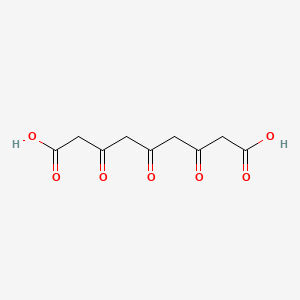
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
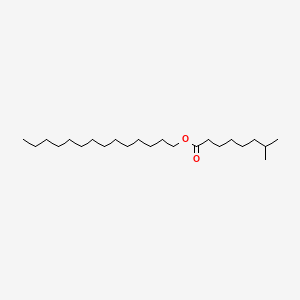
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)



